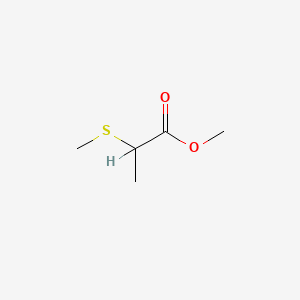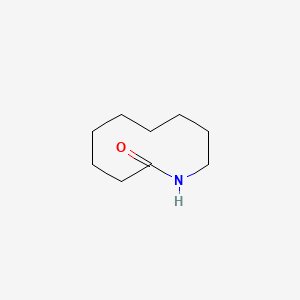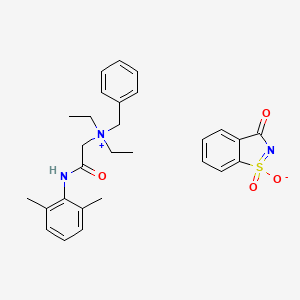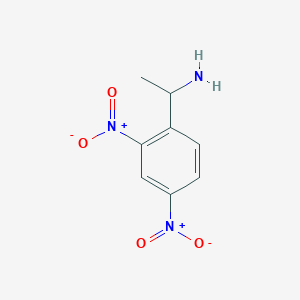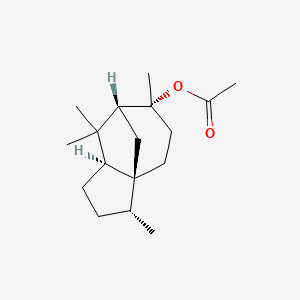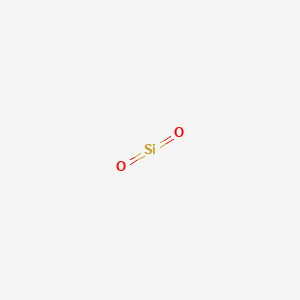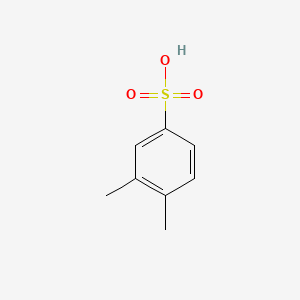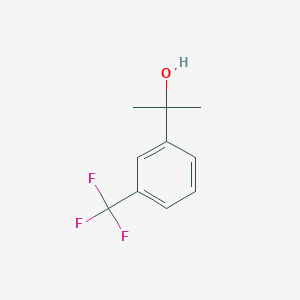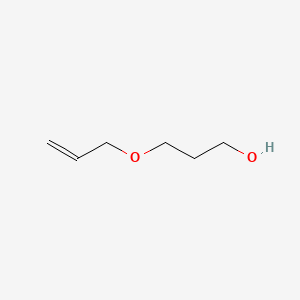
(1S,4S)-Dihydrocarvone
説明
“(1S,4S)-Dihydrocarvone” is a dihydrocarvone in (S,S) configuration. It is an enantiomer of a (+)-dihydrocarvone . It belongs to the class of organic compounds known as menthane monoterpenoids .
Synthesis Analysis
The synthesis of (1S,4S)-Dihydrocarvone can be achieved by the reduction of (S)- (+) and ®- (-)-carvones with Zn in methanol-water. This process yields a mixture of diastereoisomers of cis-and trans-dihydrocarvones in a 1:4.5 ratio .Molecular Structure Analysis
The molecular formula of (1S,4S)-Dihydrocarvone is C10H16O . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
The molecular weight of (1S,4S)-Dihydrocarvone is 152.23 g/mol . More detailed physical and chemical properties are not well-documented in the available literature.科学的研究の応用
Enzymatic Transformation in Plant Material
Research by Mączka et al. (2018) explored the enzymatic system in vegetables as a biocatalyst for stereoselective reduction of ketones, including the transformation of carvone into dihydrocarvones. This study showed that (4S)-(+)-carvone was transformed into (1R, 4S)- and (1S, 4S)-dihydrocarvones, highlighting the potential of plant-based biocatalysts in producing enantiomerically pure compounds like dihydrocarvone (Mączka et al., 2018).
Baker's Yeast in Asymmetric Reduction
Silva et al. (2012) demonstrated that Baker's yeast could catalyze the asymmetric reduction of (4R)-(−)-carvone to produce (1R,4R)-dihydrocarvone. This process is significant for synthesizing renewable building blocks, offering a green and efficient method for producing dihydrocarvone (Silva et al., 2012).
Optimization Strategy Using Cryptococcus Gastricus
Goretti et al. (2012) used response surface methodology to optimize the asymmetric bioreduction of (4S)-(+)-carvone to dihydrocarvone by Cryptococcus gastricus. This approach minimized side reactions and maximized yield, showing the effectiveness of microbial cells in biotransformation processes (Goretti et al., 2012).
Use in Synthesis of Natural Products
Jansen et al. (1989) explored the conversion of (−)-dihydrocarvone into chiral intermediates for synthesizing natural products like (−)-polygodial and (−)-warburganal. This study highlights dihydrocarvone's role as a precursor in synthesizing complex natural compounds (Jansen et al., 1989).
特性
IUPAC Name |
(2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019897 | |
| Record name | L-dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
619-02-3, 6909-25-7 | |
| Record name | Dihydrocarvone, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCARVONE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7YTI5W4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (1S,4S)-Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74.50 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (1S,4S)-Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-dihydrocarvone?
A1: (-)-Dihydrocarvone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: Are there differences in the aroma profiles of dihydrocarvone isomers?
A2: Yes, research suggests that the aroma profile differs between isomers. For example, one study found that in dill seeds, while both carvone and limonene were the main aroma compounds, sensory analysis revealed differences in the odor profile between varieties with varying ratios of these isomers. []
Q3: How stable is (-)-dihydrocarvone at high temperatures?
A3: Studies using Density Functional Theory (DFT) suggest that the uncatalyzed Meinwald rearrangement of (-)-dihydrocarvone requires a high activation energy, around 70 kcal/mol. This indicates that significant thermal degradation is unlikely at typical gas chromatographic temperatures. []
Q4: Can (-)-dihydrocarvone be synthesized from other terpenes?
A4: Yes, several studies demonstrate the synthesis of (-)-dihydrocarvone from related terpenes. One method utilizes a multistep synthesis starting from (-)-carvone. [] Another study showcases a synthesis route starting from (+)-dihydrocarvone to create advanced intermediates for complex sesquiterpenoid synthesis. []
Q5: Are there any biological methods for producing (-)-dihydrocarvone?
A5: Yes, researchers have explored microbial biotransformation for (-)-dihydrocarvone production. One study found that specific strains of Pseudomonas fragi can epimerize (-)-isodihydrocarvone to (-)-dihydrocarvone. [] Another study highlighted the selective bioreduction of (4S)-(+)-carvone to cis-(-)-dihydrocarvone by the fungus Ganoderma sessile. []
Q6: Does (-)-dihydrocarvone exhibit insecticidal properties?
A6: Research suggests potential insecticidal activity. One study found that essential oil from Anethum graveolens L., which contains (-)-dihydrocarvone as a major component, exhibited toxicity against Periplanata americana, Musca domestica, and Tribolium castaneum. [] Another study showed repellent activity of (-)-dihydrocarvone against adult German cockroaches. []
Q7: Can (-)-dihydrocarvone be used to control Varroa mites in honeybees?
A7: Research indicates promising results in this area. A study found that Carum carvi essential oil, containing a significant amount of (-)-dihydrocarvone, effectively reduced Varroa destructor mite infestations in honeybee colonies. []
Q8: Has (-)-dihydrocarvone shown any antifungal activity?
A8: Yes, recent research has explored the antifungal potential of (-)-dihydrocarvone-hybrid derivatives. One study found that these derivatives demonstrated promising antifungal activity against Monilinia fructicola, a fungus affecting fruits. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/no-structure.png)
